molecular formula C14H14O2 B7974264 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-ol

4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-ol

Cat. No.: B7974264
M. Wt: 214.26 g/mol
InChI Key: BKJJBOCZFBMCLZ-UHFFFAOYSA-N
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Description

4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C14H14O. It is a derivative of biphenyl, featuring a methoxy group at the 4’ position and a methyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the Friedel–Crafts acylation followed by reduction and subsequent functional group transformations .

Industrial Production Methods

Industrial production of 4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-ol often relies on scalable synthetic routes such as the Suzuki–Miyaura coupling due to its efficiency and functional group tolerance. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets. The methoxy and methyl groups influence its reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-ol is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-9-12(15)5-8-14(10)11-3-6-13(16-2)7-4-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJJBOCZFBMCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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